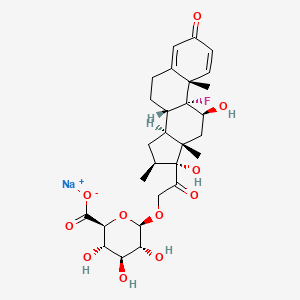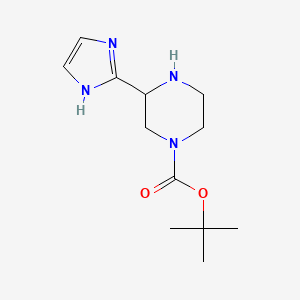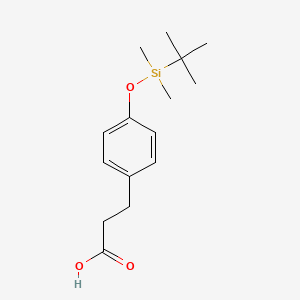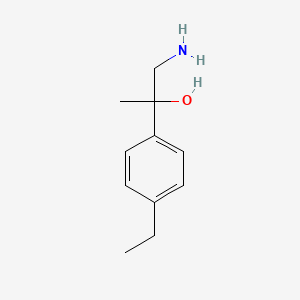
Betamethasone b-D-Glucuronide Sodium Salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Betamethasone b-D-Glucuronide Sodium Salt is a synthetic glucocorticoid derivative. It is a conjugate of betamethasone, a potent corticosteroid, with glucuronic acid. This compound is primarily used in research settings to study the metabolism and pharmacokinetics of glucocorticoids.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Betamethasone b-D-Glucuronide Sodium Salt involves the conjugation of betamethasone with glucuronic acid. The process typically includes the activation of glucuronic acid followed by its reaction with betamethasone under controlled conditions. The reaction is usually carried out in an aqueous medium with the presence of a catalyst to facilitate the conjugation.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The production is carried out in specialized facilities equipped with advanced technology to handle the synthesis and purification processes efficiently.
Analyse Des Réactions Chimiques
Types of Reactions
Betamethasone b-D-Glucuronide Sodium Salt undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed to release betamethasone and glucuronic acid.
Oxidation: It can undergo oxidation reactions, particularly at the glucuronic acid moiety.
Reduction: The compound can be reduced under specific conditions to yield different derivatives.
Common Reagents and Conditions
Hydrolysis: Typically carried out in acidic or basic conditions using water as the solvent.
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used under controlled conditions.
Major Products Formed
Hydrolysis: Betamethasone and glucuronic acid.
Oxidation: Oxidized derivatives of the glucuronic acid moiety.
Reduction: Reduced derivatives of betamethasone.
Applications De Recherche Scientifique
Betamethasone b-D-Glucuronide Sodium Salt is widely used in scientific research, including:
Pharmacokinetics: Studying the metabolism and excretion of glucocorticoids.
Biological Studies: Investigating the biological effects of glucocorticoid conjugates.
Medical Research: Exploring the therapeutic potential and side effects of glucocorticoids.
Industrial Applications: Used as a reference standard in the quality control of pharmaceutical products.
Mécanisme D'action
The mechanism of action of Betamethasone b-D-Glucuronide Sodium Salt involves its hydrolysis to release betamethasone, which then exerts its effects. Betamethasone binds to glucocorticoid receptors, leading to the modulation of gene expression and suppression of inflammatory responses. The glucuronic acid moiety enhances the solubility and excretion of the compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Betamethasone Sodium Phosphate
- Betamethasone Valerate
- Betamethasone Dipropionate
Uniqueness
Betamethasone b-D-Glucuronide Sodium Salt is unique due to its conjugation with glucuronic acid, which enhances its solubility and facilitates its excretion. This makes it particularly useful in pharmacokinetic studies compared to other betamethasone derivatives.
Propriétés
Formule moléculaire |
C28H36FNaO11 |
|---|---|
Poids moléculaire |
590.6 g/mol |
Nom IUPAC |
sodium;(2S,3S,4S,5R,6R)-6-[2-[(8S,9R,10S,11S,13S,14S,16S,17R)-9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethoxy]-3,4,5-trihydroxyoxane-2-carboxylate |
InChI |
InChI=1S/C28H37FO11.Na/c1-12-8-16-15-5-4-13-9-14(30)6-7-25(13,2)27(15,29)17(31)10-26(16,3)28(12,38)18(32)11-39-24-21(35)19(33)20(34)22(40-24)23(36)37;/h6-7,9,12,15-17,19-22,24,31,33-35,38H,4-5,8,10-11H2,1-3H3,(H,36,37);/q;+1/p-1/t12-,15-,16-,17-,19-,20-,21+,22-,24+,25-,26-,27-,28-;/m0./s1 |
Clé InChI |
ZEFLDBQGUAWYGO-VAIAKISMSA-M |
SMILES isomérique |
C[C@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)CO[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)[O-])O)O)O)O)C)O)F)C.[Na+] |
SMILES canonique |
CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)COC5C(C(C(C(O5)C(=O)[O-])O)O)O)O)C)O)F)C.[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![{[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]methyl}(ethyl)amine hydrochloride](/img/structure/B13451730.png)
![4-nitro-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one](/img/structure/B13451744.png)
![6-((tert-butyldimethylsilyl)oxy)-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B13451749.png)
![2-Bromo-1-{spiro[2.3]hexan-5-yl}ethan-1-one](/img/structure/B13451757.png)

![tert-butyl N-[(5-cyanopyrazin-2-yl)methyl]carbamate](/img/structure/B13451765.png)


![6,13-Bis[2-(pyridin-2-yl)ethyl]-6,13-diazatetracyclo[6.6.2.0^{4,16}.0^{11,15}]hexadeca-1,3,8(16),9,11(15)-pentaene-5,7,12,14-tetrone](/img/structure/B13451776.png)
![2-[Ethyl(2-hydroxyethyl)amino]-1-phenyl-1-propanol](/img/structure/B13451781.png)

![tert-butyl N-(2-{[(tert-butoxy)carbonyl]amino}ethyl)-N-(6-hydroxyhexyl)carbamate](/img/structure/B13451789.png)
![5-(2-cyclopropyl-2-oxo-1-phenylethyl)-4H,5H,6H,7H-thieno[3,2-c]pyridin-2-ylpropanoate](/img/structure/B13451792.png)
![5-methoxy-1H-benzo[d]imidazole-2-sulfinic acid](/img/structure/B13451794.png)
